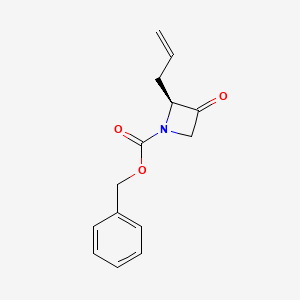
benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides in the presence of a base.
Benzylation: The benzyl group can be introduced through benzylation reactions, typically using benzyl halides and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and costs.
化学反应分析
Types of Reactions
Oxidation: Benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or allyl groups can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidinones.
科学研究应用
Chemistry
Benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its azetidinone ring, which is a common motif in many biologically active molecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new antibiotics and anti-cancer agents. Azetidinones are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials due to its reactive functional groups.
作用机制
The mechanism of action of benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate involves its interaction with biological targets such as enzymes and receptors. The azetidinone ring can inhibit enzyme activity by mimicking the transition state of enzyme substrates, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.
相似化合物的比较
Similar Compounds
Penicillin: Contains a β-lactam ring similar to the azetidinone ring.
Cephalosporins: Another class of β-lactam antibiotics with a similar mechanism of action.
Carbapenems: Broad-spectrum β-lactam antibiotics with a similar structure.
Uniqueness
Benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and allyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
生物活性
Benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. This article will delve into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. Its molecular formula is C12H15NO3, and it has a CAS number of 2940862-37-1. The presence of an allyl group and a benzyl substituent contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
This compound exhibits several potential biological activities:
- Antibacterial Properties : Compounds with similar structures have been studied for their antibacterial effects, particularly against Gram-positive bacteria. Preliminary investigations suggest that this compound may modulate enzyme activity and interact with bacterial receptors, influencing cell proliferation and inflammation responses.
- Anticancer Potential : The azetidine ring is associated with various pharmacological effects, including anticancer activity. Research indicates that compounds with similar azetidine structures can exhibit selective toxicity towards cancer cells while sparing normal cells .
- Inflammatory Response Modulation : The compound may influence inflammatory pathways through its interactions with specific enzymes and receptors involved in inflammation.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Interaction : It may interact with various receptors, influencing signaling pathways associated with inflammation and cell growth.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl (2S)-2-allyl-3-oxoazetidine-1-carboxylate | C13H19NO3 | Contains tert-butyl instead of benzyl; used in similar applications |
| Benzyl 3-oxoazetidine-1-carboxylate | C11H13NO3 | Lacks the allyl group; focuses on antibacterial properties |
| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | C12H18N2O3 | Features an amino group; potential for different biological activities |
| Tert-butyl 3-acetylazetidine-1-carboxylate | C12H17NO3 | Contains an acetyl group; relevant for metabolic studies |
The specific combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.
Case Studies
Recent studies have highlighted the biological activity of azetidine derivatives. For instance, research on related compounds has shown varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. These studies emphasize the importance of structural modifications in enhancing or diminishing biological activity .
属性
分子式 |
C14H15NO3 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC 名称 |
benzyl (2S)-3-oxo-2-prop-2-enylazetidine-1-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-2-6-12-13(16)9-15(12)14(17)18-10-11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2/t12-/m0/s1 |
InChI 键 |
KNTZUYCRWVSCTK-LBPRGKRZSA-N |
手性 SMILES |
C=CC[C@H]1C(=O)CN1C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
C=CCC1C(=O)CN1C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















